2-(Phenoxymethyl)morpholine
Overview
Description
2-(Phenoxymethyl)morpholine is an organic compound with the molecular formula C11H15NO2 It is characterized by a morpholine ring substituted with a phenoxymethyl group
Mechanism of Action
Target of Action
Morpholine derivatives have been widely employed to enhance the potency of numerous bioactive molecules .
Mode of Action
It’s known that morpholine derivatives can disrupt the bacterial membrane and induce ros production in bacteria . This suggests that 2-(Phenoxymethyl)morpholine might interact with its targets in a similar manner, leading to changes in the bacterial cell membrane and increased reactive oxygen species.
Biochemical Pathways
Given its potential antibacterial activity, it may interfere with essential bacterial processes such as cell wall synthesis .
Result of Action
Based on the known effects of morpholine derivatives, it may lead to the disruption of the bacterial cell membrane and induction of reactive oxygen species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenoxymethyl)morpholine typically involves the reaction of morpholine with phenoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Phenoxymethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of phenoxymethyl morpholine oxides.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted morpholine derivatives with various functional groups.
Scientific Research Applications
2-(Phenoxymethyl)morpholine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Morpholine: A simpler analog without the phenoxymethyl group.
Phenoxymethylpenicillin: An antibiotic with a similar phenoxymethyl group but different core structure.
2-(Phenoxymethyl)pyrrolidine: A structurally similar compound with a pyrrolidine ring instead of a morpholine ring.
Uniqueness: 2-(Phenoxymethyl)morpholine is unique due to the presence of both the morpholine ring and the phenoxymethyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(phenoxymethyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-4-10(5-3-1)14-9-11-8-12-6-7-13-11/h1-5,11-12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBLNBCFCXAZGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)COC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621480 | |
Record name | 2-(Phenoxymethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167273-56-5 | |
Record name | 2-(Phenoxymethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(phenoxymethyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structure and potential therapeutic use of these newly synthesized 2-(phenoxymethyl)morpholine derivatives?
A1: The scientific paper describes the synthesis and proposed use of novel this compound derivatives []. These compounds, particularly the 2-(2-chloro-3,5-dimethoxyphenoxy)-methyl-N-alkylmorpholine series, are suggested to possess sedative properties. The general structure of these derivatives is characterized by variations in the alkyl chain attached to the nitrogen of the morpholine ring and the presence or absence of a carbonyl group (X) at a specific position.
Q2: Are there any specific structural features within these derivatives that are highlighted in the research?
A2: Yes, the research emphasizes the importance of the substituents on the phenyl ring, specifically the presence of a chlorine atom and two methoxy groups, for their potential sedative activity []. While the exact mechanism of action is not elucidated in this paper, it suggests that these structural features likely play a role in the interaction of these compounds with their biological targets.
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